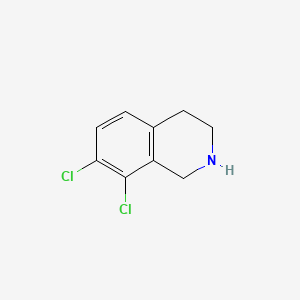

7,8-Dichlor-1,2,3,4-tetrahydroisochinolin

Übersicht

Beschreibung

SKF 64139, auch bekannt als 7,8-Dichlor-1,2,3,4-tetrahydroisochinolin, ist ein potenter und reversibler Inhibitor der Phenylethanolamin-N-Methyltransferase (PNMT). Dieses Enzym katalysiert die Umwandlung von Noradrenalin zu Adrenalin in den letzten Schritten der Katecholaminsynthese. SKF 64139 kann die Blut-Hirn-Schranke überwinden, wodurch es wirksam ist, die Adrenalinspiegel sowohl in der Nebenniere als auch im zentralen Nervensystem zu senken .

Herstellungsmethoden

Die Synthese von SKF 64139 umfasst mehrere Schritte, beginnend mit der Herstellung des Tetrahydroisochinolin-Kerns. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Chlorierungsmitteln, um die Dichlor-Substituenten an den Positionen 7 und 8 des Isochinolinrings einzuführen. Industrielle Produktionsmethoden können die Optimierung dieser Reaktionsbedingungen beinhalten, um höhere Ausbeuten und Reinheiten zu erzielen. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind in der Literatur nicht readily available, aber der allgemeine Ansatz beinhaltet Standard-Methoden der organischen Synthese .

Wissenschaftliche Forschungsanwendungen

SKF 64139 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeug verwendet, um die Hemmung der Phenylethanolamin-N-Methyltransferase und ihre Auswirkungen auf die Katecholaminsynthese zu untersuchen.

Biologie: SKF 64139 wird verwendet, um die Rolle von Adrenalin in verschiedenen physiologischen Prozessen zu untersuchen, einschließlich der Herz-Kreislauf-Funktion und der Stressantwort.

Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei Erkrankungen, bei denen eine Modulation des Katecholaminspiegels von Vorteil ist, wie z. B. Bluthochdruck und bestimmte psychiatrische Erkrankungen.

Industrie: SKF 64139 kann bei der Entwicklung neuer Medikamente verwendet werden, die auf den Katecholamin-Signalweg abzielen

Wirkmechanismus

SKF 64139 übt seine Wirkung aus, indem es die Phenylethanolamin-N-Methyltransferase hemmt, wodurch die Umwandlung von Noradrenalin zu Adrenalin reduziert wird. Diese Hemmung führt zu niedrigeren Adrenalinspiegeln sowohl in der Nebenniere als auch im zentralen Nervensystem. Die Fähigkeit der Verbindung, die Blut-Hirn-Schranke zu überwinden, erhöht ihre Wirksamkeit bei der Modulation des Katecholaminspiegels im zentralen Nervensystem. Das primäre molekulare Ziel von SKF 64139 ist die Phenylethanolamin-N-Methyltransferase, und seine Hemmung führt zu einer verringerten Adrenalin-Synthese .

Wirkmechanismus

Target of Action

The primary target of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is phenylethanolamine N-methyltransferase (PNMT) . PNMT is an enzyme that plays a crucial role in the biosynthesis of epinephrine (adrenaline) from norepinephrine .

Mode of Action

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline acts as a potent reversible inhibitor of PNMT . By inhibiting PNMT, it prevents the conversion of norepinephrine to epinephrine, thereby affecting the levels of these neurotransmitters .

Biochemical Pathways

The inhibition of PNMT by 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of key neurotransmitters like dopamine, norepinephrine, and epinephrine. By inhibiting PNMT, the compound can potentially alter the balance of these neurotransmitters .

Result of Action

The inhibition of PNMT by 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline can lead to a decrease in the production of epinephrine . This could potentially affect various physiological processes regulated by this neurotransmitter, including the body’s response to stress, heart rate, and blood pressure .

Action Environment

The action of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also affect PNMT or the catecholamine biosynthesis pathway could potentially impact the compound’s efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound . .

Biochemische Analyse

Biochemical Properties

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines such as epinephrine . By inhibiting PNMT, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline can modulate the levels of these neurotransmitters, which play crucial roles in the central nervous system. Additionally, this compound has been shown to interact with other biomolecules, including various proteins and enzymes, affecting their activity and function .

Cellular Effects

The effects of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving catecholamines . This compound can alter gene expression and cellular metabolism by modulating the levels of neurotransmitters and other signaling molecules. In neuronal cells, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline has been shown to affect synaptic transmission and plasticity, which are critical for learning and memory .

Molecular Mechanism

At the molecular level, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline exerts its effects primarily through the inhibition of PNMT . This inhibition is achieved by binding to the active site of the enzyme, preventing the methylation of phenylethanolamine to form epinephrine . Additionally, this compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline have been studied over various time frames. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation products may also form over time, potentially altering its activity and interactions with biomolecules .

Dosage Effects in Animal Models

The effects of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At lower doses, this compound can modulate neurotransmitter levels without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, such as alterations in blood pressure and central nervous system depression . These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications.

Metabolic Pathways

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways, primarily through its interaction with PNMT . By inhibiting this enzyme, the compound affects the biosynthesis of catecholamines, leading to changes in metabolic flux and metabolite levels . Additionally, it may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular functions .

Transport and Distribution

The transport and distribution of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline within cells and tissues are critical for its activity. This compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects . Transporters and binding proteins may facilitate its movement and localization within cells, affecting its accumulation and activity .

Subcellular Localization

The subcellular localization of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline can influence its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and subsequent cellular processes, highlighting the importance of understanding its subcellular distribution .

Analyse Chemischer Reaktionen

SKF 64139 durchläuft verschiedene chemische Reaktionen, darunter:

Vergleich Mit ähnlichen Verbindungen

SKF 64139 ist einzigartig in seiner Fähigkeit, die Phenylethanolamin-N-Methyltransferase zu hemmen und die Blut-Hirn-Schranke zu überwinden. Ähnliche Verbindungen umfassen:

Clorgylin: Ein Monoaminoxidase-Inhibitor, der auch den Katecholaminspiegel beeinflusst, jedoch durch einen anderen Wirkmechanismus.

Pargylin: Ein weiterer Monoaminoxidase-Inhibitor mit ähnlichen Auswirkungen auf den Katecholamin-Stoffwechsel.

SKF 64139 zeichnet sich durch seine doppelte Wirkung auf den peripheren und zentralen Katecholaminspiegel aus, was es zu einem wertvollen Werkzeug in der Forschung und bei potenziellen therapeutischen Anwendungen macht.

Biologische Aktivität

Overview

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (DCTQ) is a chemical compound known for its significant biological activity, particularly as a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT). This inhibition affects the biosynthesis of catecholamines, particularly epinephrine, and has implications in pharmacology and medicinal chemistry.

Target Enzyme : The primary target of DCTQ is phenylethanolamine N-methyltransferase (PNMT).

Mode of Action : DCTQ acts by competitively inhibiting PNMT, leading to a reduction in epinephrine levels in the body. This mechanism is crucial for understanding its potential therapeutic applications in conditions related to catecholamine dysregulation.

Biochemical Properties : DCTQ is characterized by its ability to bind reversibly to PNMT. The compound's structure allows it to effectively compete with the natural substrate of PNMT, thereby modulating its enzymatic activity.

Pharmacokinetics

DCTQ exhibits favorable pharmacokinetic properties:

- Absorption : The compound is well absorbed when administered orally.

- Metabolism : In animal studies, notably in rats and dogs, DCTQ undergoes different metabolic pathways. In dogs, it is primarily N-methylated followed by N-oxidation; conversely, in rats, it aromatizes to isoquinoline derivatives .

- Excretion : Metabolites are predominantly excreted via urine.

Biological Effects

The biological effects of DCTQ extend beyond enzyme inhibition:

- Cardiovascular Effects : Studies have demonstrated that DCTQ has antihypertensive properties. In hypertensive rat models treated with desoxycorticosterone acetate, DCTQ produced a dose-dependent reduction in blood pressure .

- Neurochemical Impacts : By inhibiting PNMT and subsequently reducing epinephrine levels, DCTQ may influence various neurochemical pathways that are critical in stress response and mood regulation .

Case Studies and Research Findings

Several research studies have explored the biological activity of DCTQ:

- Inhibition Studies :

- Metabolic Pathway Analysis :

-

Pharmacological Applications :

- Due to its ability to modulate catecholamine levels, DCTQ is being investigated for potential therapeutic applications in managing hypertension and other stress-related disorders.

Data Summary Table

| Property | Description |

|---|---|

| Chemical Structure | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (C9H9Cl2N) |

| Molecular Weight | 202.09 g/mol |

| Target Enzyme | Phenylethanolamine N-methyltransferase (PNMT) |

| Inhibition Concentration | |

| Absorption | Well absorbed orally |

| Excretion | Primarily excreted via urine |

| Therapeutic Applications | Antihypertensive agent; potential neurochemical modulator |

Eigenschaften

IUPAC Name |

7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPUBEDBBOGGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210570 | |

| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-24-4 | |

| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61563-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061563244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08550 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoquinoline, 7,8-dichloro-1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7,8-DICHLORO-1,2,3,4-TETRAHYDROISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0EP5O913J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.